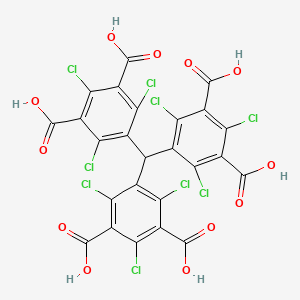
5,5',5''-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid): is a complex organic compound characterized by its unique structure, which includes three 2,4,6-trichlorobenzene-1,3-dicarboxylic acid units connected through a central methanetriyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 2,4,6-trichlorobenzene-1,3-dicarboxylic acid is reacted with a methanetriyl precursor under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, and hydroxylated products .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) is used as a building block for the synthesis of advanced materials, including polymers and coordination complexes. Its unique structure allows for the creation of materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Biology and Medicine: Its ability to form stable complexes with metal ions makes it a valuable tool for imaging and therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials .
Wirkmechanismus
The mechanism by which 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) exerts its effects is primarily through its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes or serve as imaging agents. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, facilitating its incorporation into larger molecular assemblies .
Vergleich Mit ähnlichen Verbindungen
5,5’,5’'-Methanetriyltris(2-hydroxy-3-methylbenzoic acid): Similar in structure but with hydroxyl groups instead of carboxylic acids.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Contains aldehyde groups instead of carboxylic acids.
Uniqueness: What sets 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) apart is its high degree of chlorination and the presence of three carboxylic acid groups, which confer unique reactivity and stability. These properties make it particularly useful in applications requiring robust chemical resistance and the ability to form stable complexes .
Eigenschaften
CAS-Nummer |
866181-39-7 |
|---|---|
Molekularformel |
C25H7Cl9O12 |
Molekulargewicht |
818.4 g/mol |
IUPAC-Name |
5-[bis(3,5-dicarboxy-2,4,6-trichlorophenyl)methyl]-2,4,6-trichlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H7Cl9O12/c26-11-2(12(27)6(21(37)38)17(32)5(11)20(35)36)1(3-13(28)7(22(39)40)18(33)8(14(3)29)23(41)42)4-15(30)9(24(43)44)19(34)10(16(4)31)25(45)46/h1H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
InChI-Schlüssel |
JMJPFWQKBIQHIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)C(=O)O)Cl)C(=O)O)Cl)C(C2=C(C(=C(C(=C2Cl)C(=O)O)Cl)C(=O)O)Cl)C3=C(C(=C(C(=C3Cl)C(=O)O)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
![2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile](/img/structure/B12543280.png)
![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)
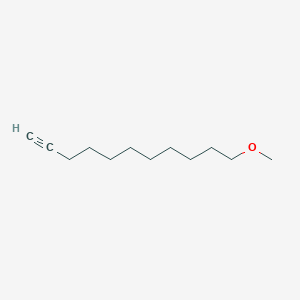

![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
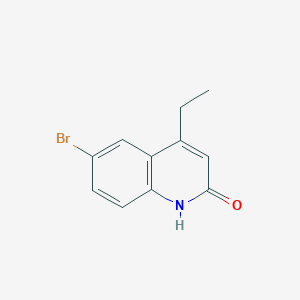
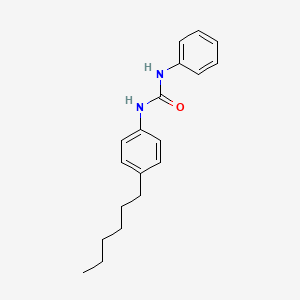
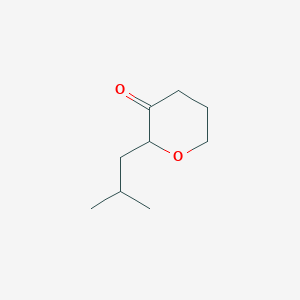


![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
